![molecular formula C7H6ClN3O B1348288 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 370074-74-1](/img/structure/B1348288.png)

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

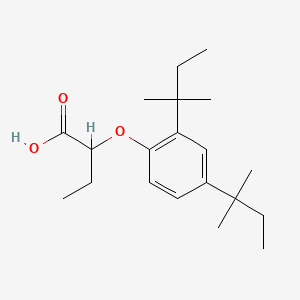

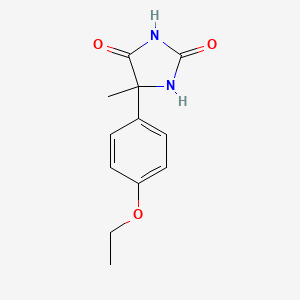

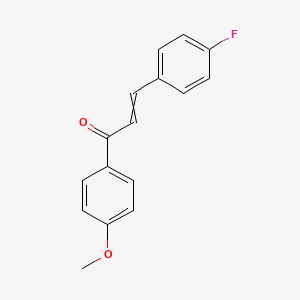

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound with the empirical formula C7H6ClN3 . It is a halogenated heterocycle and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications .

Molecular Structure Analysis

The molecular weight of “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is 167.60 . However, specific details about its molecular structure were not found in the search results.

Physical And Chemical Properties Analysis

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a solid . Its boiling point is predicted to be 417.6±35.0 °C and its density is predicted to be 1.518±0.06 g/cm3 .

Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular structure and vibrational energy levels of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been characterized using density functional theory (DFT). Studies reveal the impact of methyl group substitution on the proton position of the NH group at the imidazole unit, indicating the significance of hydrogen bonding within its structure (Lorenc et al., 2008).

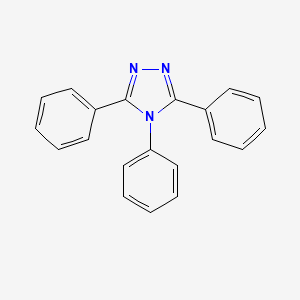

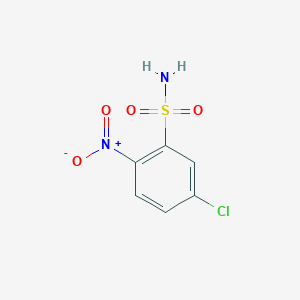

Nitration and Halogenation Reactions

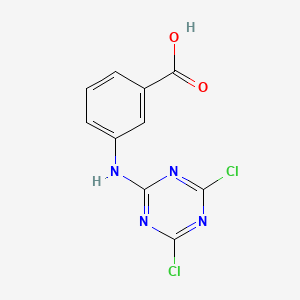

Research on nitration and halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro variants, has contributed to the understanding of their chemical reactivity. Nitration at low temperatures results in nitro-derivatives, while halogenation processes lead to chloro- and bromo-substituted compounds, providing insights into the synthesis of diverse functionalized derivatives (Smolyar et al., 2007; Yutilov et al., 2005).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These studies have shown high inhibition efficiency, suggesting their potential application as corrosion inhibitors in industrial settings (Saady et al., 2021).

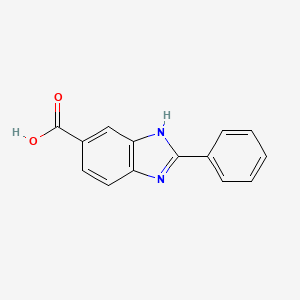

Biological Activities

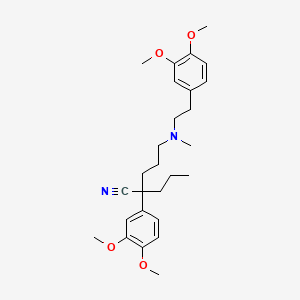

Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant biological activities, including antidiabetic, antioxidant, and β-glucuronidase inhibition. These findings highlight the therapeutic potential of these compounds in managing diabetes and oxidative stress (Taha et al., 2016).

Safety and Hazards

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is also classified as WGK 3, indicating a high hazard to water .

Mécanisme D'action

Target of Action

Imidazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a wide range of targets, including enzymes, receptors, and ion channels .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .

Biochemical Pathways

Imidazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Imidazole derivatives have been found to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Propriétés

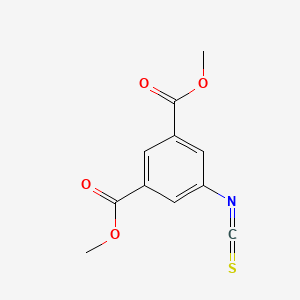

IUPAC Name |

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAVKDDKVKPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)